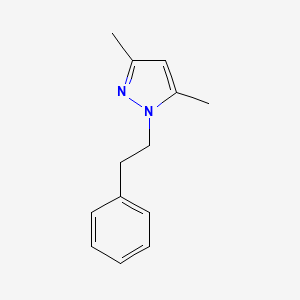

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKFIMCOEFWOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-35-8 | |

| Record name | 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This approach, known as the Knorr pyrazole synthesis, forms the basis for creating a vast array of substituted pyrazoles. nih.govbeilstein-journals.org

The synthesis of the 3,5-dimethylpyrazole (B48361) core, the parent structure for the target compound, is typically achieved through the cyclocondensation reaction between hydrazine and acetylacetone (B45752) (pentane-2,4-dione). jocpr.com This reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general reaction is versatile; using substituted hydrazines allows for the direct synthesis of N-substituted pyrazoles. For instance, reacting acetylacetone with phenylhydrazine (B124118) yields 3,5-dimethyl-1-phenyl-1H-pyrazole. jocpr.com The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers, making regioselectivity a crucial consideration. researchgate.net

Key Features of Cyclocondensation:

Starting Materials: A hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., acetylacetone).

Mechanism: Involves nucleophilic attack, condensation to form a vinyl hydrazone or pyrazoline intermediate, and subsequent dehydration. researchgate.net

Versatility: A wide range of substituents can be introduced on both the hydrazine and the dicarbonyl component, leading to a diverse library of pyrazole derivatives.

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (R-NHNH₂), two constitutional isomers can be formed. The control of regioselectivity is a significant challenge and is influenced by several factors. nih.gov

Electronic Effects: The reaction is often initiated by the attack of the more nucleophilic nitrogen of the substituted hydrazine (the NH₂ group) on the more electrophilic carbonyl carbon of the dicarbonyl compound. For example, in trifluoromethyl-substituted diketones, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is more electrophilic and is preferentially attacked. researchgate.net

Steric Factors: Steric hindrance can direct the incoming hydrazine to the less hindered carbonyl group. When one substituent on the dicarbonyl is an aryl group and the other is a methyl group, the reaction often proceeds to give the pyrazole with the aryl group at the 5-position as the major product. nih.gov

Reaction Conditions: The pH of the reaction medium can influence the tautomeric equilibrium of the dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the isomeric ratio of the products.

A facile approach to creating polysubstituted pyrazoles involves the [3+2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds, which can offer high regioselectivity. rsc.org

Modern N-Functionalization and Derivatization Techniques for Pyrazoles

To synthesize 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, the 2-phenylethyl group is typically introduced onto the nitrogen of the pre-formed 3,5-dimethyl-1H-pyrazole ring. Modern synthetic methods offer efficient and selective ways to achieve this N-functionalization.

Direct N-alkylation is a primary method for introducing alkyl groups onto the pyrazole nitrogen.

Classical N-Alkylation: This typically involves deprotonating the pyrazole with a base (e.g., sodium hydride, potassium carbonate) followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org

Acid-Catalyzed N-Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). semanticscholar.orgmdpi.com This approach avoids the need for strong bases and can provide good yields for benzylic and phenethyl groups. semanticscholar.orgmdpi.com When unsymmetrical pyrazoles are used, this reaction can produce a mixture of regioisomers, with the major product often determined by steric factors. mdpi.com

N-arylation methods are used to attach aryl groups to the pyrazole ring.

Copper-Catalyzed N-Arylation: The use of copper(I) iodide with diamine ligands facilitates the coupling of aryl iodides or bromides with various nitrogen heterocycles, including pyrazoles. These conditions are tolerant of a wide range of functional groups. acs.org

Cobalt-Catalyzed N-Arylation: Cobalt catalysts can be used for the directed ortho-arylation of N-aryl pyrazoles with arylboronic acids, demonstrating compatibility with functionalities like esters, ketones, and bromo groups. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate pyrazole synthesis, offering significant advantages over conventional heating. acs.orgresearchgate.net The benefits include dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer side products. researchgate.netnih.gov

This technology can be applied to both the initial cyclocondensation to form the pyrazole ring and subsequent N-functionalization steps. For example, the cyclocondensation of carbohydrazide derivatives with 2,4-pentanedione in ethanol (B145695) using a microwave oven can be completed in 3-5 minutes with yields of 82–98%. rsc.org Similarly, synthesizing pyrazole-oxadiazole hybrids via microwave irradiation reduces reaction times from 7–9 hours (conventional) to 9–10 minutes, with a significant improvement in yield. acs.orgnih.gov

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 7–9 hours | 65–78% |

| Microwave Irradiation | 9–10 minutes | 79–92% |

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves (sonication) to promote chemical reactions. nih.gov This method enhances reaction rates and efficiency by generating localized high temperatures and pressures through acoustic cavitation, while the bulk temperature of the reaction remains low. rsc.org

This technique has been successfully applied to the synthesis of pyrazole and pyrazoline derivatives. nih.gov For instance, pyrazolone derivatives can be obtained in high yields by reacting diazo compounds with hydrazine hydrate under ultrasound irradiation for about 30 minutes. researchgate.net The use of ultrasound eliminates the need for conventional heating, thereby reducing energy consumption and reaction times. nih.gov It is considered a valuable and sustainable alternative, particularly for reactions that require milder conditions. rsc.org

Mechanochemical Approaches in Pyrazole Synthesis

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. proquest.comnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced waste by minimizing or eliminating the need for solvents. rsc.org

Several studies have demonstrated the utility of ball milling for the synthesis of pyrazole derivatives. For instance, a one-pot, solvent-free protocol for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed under mechanochemical ball-milling conditions. semanticscholar.orgthieme-connect.com This method is noted for its high efficiency, short reaction times, and simple work-up procedure. semanticscholar.orgthieme-connect.com The reactions are often performed in a mixer mill, and the conditions, such as milling frequency and time, are optimized to achieve the desired products in high yields. thieme-connect.commdpi.com

While direct mechanochemical synthesis of this compound is not extensively documented, the principles can be applied. The synthesis would likely involve the reaction of a suitable 1,3-dicarbonyl compound, such as acetylacetone (the precursor for the 3,5-dimethylpyrazole core), with (2-phenylethyl)hydrazine under ball-milling conditions. Alternatively, the N-alkylation of 3,5-dimethylpyrazole with a phenylethyl halide could be explored using this solvent-free approach, potentially accelerated by a solid-supported base.

Table 1: Comparison of Mechanochemical vs. Conventional Synthesis for Pyrazole Derivatives

| Parameter | Mechanochemical Synthesis | Conventional Solvent-Based Synthesis |

|---|---|---|

| Solvent | Solvent-free or minimal solvent | Typically requires organic solvents |

| Reaction Time | Often shorter (minutes to hours) | Can be significantly longer (hours to days) |

| Energy Input | Mechanical energy (milling) | Thermal energy (heating/refluxing) |

| Yields | Generally high to excellent | Variable, can be lower |

| Work-up | Often simpler, involving filtration | May require extraction and purification |

| Environmental Impact | Greener, less waste generated | Generates solvent waste |

Transition-Metal Catalyzed Pyrazole Synthesis

Transition-metal catalysis offers a powerful toolkit for the formation and functionalization of pyrazole rings, often providing high regioselectivity and functional group tolerance under mild conditions. Catalysts based on copper, palladium, silver, and other metals have been successfully employed.

Silver-catalyzed reactions have been shown to be effective for the synthesis of trifluoromethylated pyrazoles. mdpi.com For example, the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines using a silver catalyst proceeds rapidly at room temperature to give 3-CF3-pyrazoles in high yields. mdpi.com Another silver-catalyzed approach involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

Copper-catalyzed methods are also prevalent, particularly for N-arylation and N-alkylation reactions. For instance, the oxidative coupling of phenylhydrazone and maleimide to synthesize pyrazole derivatives can be carried out with a copper catalyst. nih.gov While a variety of copper(II) salts can be used, the choice of catalyst and reaction conditions is crucial for optimizing the yield. nih.gov

For the specific synthesis of this compound, a transition-metal catalyzed N-alkylation of 3,5-dimethylpyrazole with a (2-phenylethyl) halide or a related electrophile would be a plausible route. This approach could offer advantages in terms of milder reaction conditions and improved yields compared to traditional alkylation methods.

Organocatalytic and Biocatalytic Strategies for Pyrazole Formation

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and selective methods for organic synthesis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalytic methods for pyrazole synthesis often involve the use of small organic molecules to catalyze the key bond-forming steps. For example, Brønsted acids have been used to catalyze the N-alkylation of pyrazoles with trichloroacetimidate electrophiles. mdpi.comsemanticscholar.org This method provides a valuable alternative to traditional alkylation procedures that may require strong bases or high temperatures. semanticscholar.org The reaction of a pyrazole with a phenethyl trichloroacetimidate in the presence of an acid catalyst like camphorsulfonic acid (CSA) can lead to the desired N-alkylated product in good yields. mdpi.com

Biocatalytic approaches, employing enzymes as catalysts, offer unparalleled selectivity. While the application of enzymes for the direct synthesis of the pyrazole core is an emerging area, enzymatic methods have been explored for the modification of pyrazole derivatives. The future development of specific enzymes could enable highly selective and environmentally friendly routes to compounds like this compound.

Multicomponent Reactions (MCRs) for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. hilarispublisher.com They allow for the rapid construction of complex molecules from simple precursors.

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde or ketone. These reactions can be catalyzed by various catalysts, including acids, bases, and metal catalysts.

For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, a dimedone, and an aromatic aldehyde in the presence of a catalyst can produce poly-substituted pyrazole derivatives in a one-pot fashion. While a direct MCR for this compound is not standard, a hypothetical MCR could involve the reaction of acetylacetone, (2-phenylethyl)hydrazine, and a suitable third component, although this would likely lead to a more complex pyrazole structure. A more straightforward application of MCR principles would be in the synthesis of more highly substituted analogues.

Specific Synthetic Routes and Considerations for this compound

Precursor Design and Chemical Transformations

The synthesis of this compound primarily involves two key strategies:

Cyclocondensation: This approach involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, the precursors would be acetylacetone (pentane-2,4-dione) and (2-phenylethyl)hydrazine. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

N-Alkylation: This method starts with the pre-formed 3,5-dimethylpyrazole ring and introduces the 2-phenylethyl group onto one of the nitrogen atoms. The key precursors are 3,5-dimethylpyrazole and a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide, 2-phenylethyl iodide, or a 2-phenylethyl triflate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it nucleophilic.

The choice between these two routes depends on the availability and cost of the starting materials. (2-Phenylethyl)hydrazine can be prepared from 2-phenylethylamine, but it may be less readily available than 3,5-dimethylpyrazole and 2-phenylethyl bromide.

Optimization of Reaction Conditions for Target Compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of this compound.

For the cyclocondensation route , key parameters to optimize include:

Solvent: Alcohols like ethanol or acetic acid are commonly used. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Catalyst: The reaction is often acid-catalyzed to facilitate the dehydration step. Acetic acid can serve as both a solvent and a catalyst.

Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the formation of side products.

For the N-alkylation route , the following conditions are important:

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone are typically employed to dissolve the reactants and facilitate the SN2 reaction.

Leaving Group: The choice of the leaving group on the electrophile is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

Temperature: The reaction temperature can be varied from room temperature to elevated temperatures to optimize the reaction rate.

Phase-Transfer Catalysis: For heterogeneous reactions (e.g., using potassium carbonate in acetonitrile), a phase-transfer catalyst like a quaternary ammonium salt or a crown ether can be added to improve the reaction rate. researchgate.net

Table 2: Investigated Conditions for N-Alkylation of Pyrazoles

| Entry | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|---|

| 1 | 2-Phenylethyl Bromide | NaH | DMF | - | Room Temp. | Moderate |

| 2 | 2-Phenylethyl Bromide | K2CO3 | Acetonitrile | - | Reflux | Good |

| 3 | 2-Phenylethyl Bromide | K2CO3 | Acetonitrile | TBAI | Reflux | High |

TBAI: Tetrabutylammonium iodide, CSA: Camphorsulfonic acid, DCE: 1,2-Dichloroethane, DMF: Dimethylformamide. This table represents typical conditions and expected outcomes based on general knowledge of N-alkylation reactions.

Mechanistic Investigations of 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole Synthesis

Elucidation of Reaction Pathways and Catalytic Cycles

The generally accepted pathway begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine (B178648) onto one of the carbonyl carbons of acetylacetone (B45752). rsc.org Since (2-phenylethyl)hydrazine is an unsymmetrical hydrazine, the initial attack can occur via either the substituted nitrogen (N1) or the unsubstituted terminal nitrogen (N2). This initial step leads to the formation of a carbinolamine intermediate. Subsequent intramolecular cyclization occurs when the remaining free nitrogen atom attacks the second carbonyl group. This is followed by a series of dehydration steps to yield the aromatic pyrazole (B372694) ring.

The main reaction pathway is summarized as follows:

Initial Condensation: One of the nitrogen atoms of (2-phenylethyl)hydrazine attacks a carbonyl carbon of acetylacetone to form a carbinolamine.

Formation of Hydrazone Intermediate: The carbinolamine dehydrates to form a hydrazone intermediate. nih.govniscpr.res.in

Intramolecular Cyclization: The remaining nitrogen atom performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered ring intermediate, often a hydroxyl-pyrazolidine or a 5-hydroxy-Δ2-pyrazoline. researchgate.netrsc.org

Final Dehydration: The cyclic intermediate undergoes a final dehydration step to form the stable, aromatic 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole ring. This final dehydration is often the rate-determining step of the process. rsc.org

Acid catalysis is frequently employed to accelerate the reaction. Protic acids facilitate the dehydration steps by protonating the hydroxyl groups of the carbinolamine and hydroxyl-pyrazolidine intermediates, converting them into better leaving groups (water). nih.gov While this reaction is catalyzed by acid, it does not typically involve a regenerative catalytic cycle in the manner of transition-metal-catalyzed reactions. thieme-connect.com Instead, the acid acts as a promoter for the key elimination steps.

Table 1: Proposed Mechanistic Steps in the Synthesis of this compound

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1 | Initial nucleophilic attack by hydrazine on a carbonyl group of acetylacetone. | Carbinolamine | researchgate.net |

| 2 | Dehydration to form a linear intermediate. | Hydrazone | nih.gov |

| 3 | Intramolecular nucleophilic attack to form a five-membered ring. | Hydroxyl-pyrazolidine / 5-Hydroxy-Δ2-pyrazoline | rsc.org |

| 4 | Final dehydration to form the aromatic pyrazole ring. | This compound | rsc.org |

Identification and Characterization of Reaction Intermediates

The elucidation of the reaction mechanism relies heavily on the detection and characterization of transient intermediates. In the synthesis of 3,5-dimethylpyrazoles from acetylacetone and hydrazine derivatives, several key intermediates have been identified or postulated.

Acetylacetone Monohydrazone: This is the product of the initial condensation between one carbonyl group of acetylacetone and the hydrazine. nih.govniscpr.res.in Its formation is often rapid and reversible.

Carbinolamines: These species result from the initial nucleophilic attack and are typically unstable and difficult to isolate.

5-Hydroxy-3,5-dimethyl-Δ2-pyrazoline: This cyclic hemiaminal is a crucial intermediate formed after the ring-closing step. In reactions involving acetylacetone and various semicarbazides (hydrazine derivatives), this intermediate has been successfully isolated and characterized. nih.govacs.orgnih.gov Its structure confirms the intramolecular cyclization step prior to final aromatization.

3,5-Dihydroxypyrazolidine: This is another proposed key intermediate, formed from the cyclization of the carbinolamine. It is believed to be in equilibrium, and its subsequent dehydration kinetically controls the reaction outcome. researchgate.netrsc.org

The characterization of these intermediates is often accomplished using spectroscopic methods like NMR, where the reaction can be monitored at low temperatures to slow down the conversion rates and allow for the observation of transient species. researchgate.net

Kinetic Analysis of Pyrazole Ring Closure and N-Substitution Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the Knorr pyrazole synthesis, kinetic data has been acquired using transient flow methods for the reaction between phenylhydrazine (B124118) and 1,3-diketones. rsc.org

These studies have revealed several key aspects:

Reaction Order: The reaction between arylhydrazines and certain trifluoromethyl-substituted diketones was found to be first order with respect to both the hydrazine and the diketone at a pH greater than 1.6. rsc.org

Rate-Determining Step: Under neutral pH conditions, the final dehydration of the hydroxyl-pyrazolidine or 5-hydroxy-Δ2-pyrazoline intermediate to form the aromatic pyrazole is generally accepted to be the rate-determining step. rsc.org

Catalysis: The reaction rate is significantly influenced by pH. Acid catalysis markedly accelerates the pyrazole formation, specifically by speeding up the dehydration steps. nih.gov Some studies have also indicated the presence of autocatalysis. rsc.org

Table 2: Summary of Kinetic Findings for the Knorr Pyrazole Synthesis

| Kinetic Parameter | Finding | Conditions | Reference |

|---|---|---|---|

| Reaction Order | First order in hydrazine; First order in β-diketone. | pH > 1.6 | rsc.org |

| Rate-Determining Step | Dehydration of the cyclic hydroxyl intermediate. | Neutral pH | rsc.org |

| Catalysis | Reaction is accelerated by acid. Autocatalysis is also observed. | Acidic conditions | rsc.orgnih.gov |

Application of In-Situ Spectroscopic Techniques (e.g., FT-IR Spectroscopy) for Mechanistic Studies

In-situ spectroscopic techniques are powerful tools for studying reaction mechanisms as they allow for real-time monitoring of the chemical composition of a reaction mixture without the need for sampling. Fiber-optic in-line Fourier-transform infrared (FT-IR) spectroscopy has been effectively applied to study the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole, a compound structurally related to the title pyrazole. rsc.org

In such studies, an FT-IR probe is inserted directly into the reaction vessel, continuously collecting spectra as the reaction progresses. The changes in the infrared absorption bands corresponding to different functional groups are monitored over time. For example, the decrease in the intensity of the C=O stretching bands of acetylacetone (typically around 1708-1728 cm⁻¹ for the keto form and 1604 cm⁻¹ for the enolic form) and the emergence of bands associated with the pyrazole ring C=N and C=C vibrations can be tracked. rsc.orgresearchgate.net

By coupling the spectroscopic data with chemometric methods like independent component analysis (ICA), it is possible to deconstruct the complex spectral data matrix. This analysis can yield the concentration profiles of the reactants, product, and even unidentified intermediates, providing a detailed picture of the reaction kinetics and pathway. rsc.org This approach has successfully been used to deduce the synthesis mechanism and identify intermediates in the formation of substituted 3,5-dimethylpyrazoles. rsc.org

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry offers a complementary approach to experimental studies for elucidating reaction mechanisms. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide deep insights into the structures and energies of reactants, transition states, and intermediates.

For pyrazole synthesis, computational methods have been used to:

Rationalize Product Ratios: Semi-empirical calculations (PM3) have been employed to study the reaction of hydrazines with non-symmetrical β-diketones. These studies suggest that the relative stability of the transition states for the dehydration of the two possible dihydroxypyrazolidine intermediates kinetically controls the isomeric ratio of the final pyrazole products. researchgate.net

Confirm Intermediate Structures: DFT calculations at the B3LYP/6-31G level have been used to compute the vibrational frequencies of proposed intermediates in the synthesis of 4-amino-3,5-dimethyl pyrazole. The calculated frequencies were then compared with experimental FT-IR spectra to confirm the identity of the intermediates observed during in-line monitoring. rsc.org

Investigate Reactivity: DFT calculations are also used to analyze the electronic properties of molecules, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), to understand the reactivity of different sites on the reactants. researchgate.netnih.govjrasb.com

Table 3: Application of Computational Methods in Pyrazole Synthesis Studies

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Semi-empirical (PM3) | Rationalizing regioselectivity in reactions with unsymmetrical β-diketones. | The dehydration of dihydroxypyrazolidine intermediates is the kinetically controlled step that determines the final isomer ratio. | researchgate.net |

| Density Functional Theory (DFT) | Confirming the identity of reaction intermediates. | Calculated vibrational frequencies matched experimental in-situ FT-IR data, validating the proposed intermediate structures. | rsc.org |

| Density Functional Theory (DFT) | Analysis of molecular orbitals and reactivity. | Provides insights into the electronic properties and reactive sites of reactants and intermediates. | researchgate.net |

Structural Elucidation and Conformational Analysis of 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is instrumental in confirming the identity and purity of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the dimethyl substituents, and the phenylethyl moiety. The pyrazole ring itself has a single proton at the C4 position, which would appear as a singlet. The two methyl groups at the C3 and C5 positions are chemically equivalent and would therefore produce a single, sharp singlet, integrating to six protons. The phenylethyl group introduces more complex signals: a triplet for the methylene (B1212753) protons adjacent to the pyrazole nitrogen, a triplet for the methylene protons adjacent to the phenyl group, and a multiplet for the five aromatic protons of the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. It would show distinct signals for each unique carbon atom. The pyrazole ring would display signals for C3, C4, and C5. The two methyl carbons at C3 and C5 would appear as a single resonance. The phenylethyl substituent would contribute signals for its two methylene carbons and the aromatic carbons of the phenyl ring. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern.

A representative, albeit generalized, set of expected chemical shifts for this compound in CDCl₃ is presented in the table below, based on data from analogous N-substituted pyrazoles.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-H4 | ~5.8-6.0 (s, 1H) | ~105-107 |

| Pyrazole-C3, C5 | - | ~140-149 |

| Pyrazole-CH₃ | ~2.2-2.3 (s, 6H) | ~11-14 |

| N-CH₂ | ~4.1-4.3 (t, 2H) | ~50-52 |

| Ph-CH₂ | ~3.0-3.2 (t, 2H) | ~37-39 |

| Phenyl-H | ~7.1-7.3 (m, 5H) | ~126-129 (multiple signals) |

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₆N₂, the exact monoisotopic mass is 200.13135 Da.

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 200. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 201 is often the most abundant ion.

The fragmentation of N-substituted pyrazoles under electron ionization (EI) often involves characteristic cleavage pathways. The most common fragmentation of the phenylethyl moiety is the benzylic cleavage, which would result in the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway involves the cleavage of the bond between the pyrazole ring and the ethyl group, leading to a fragment corresponding to the 3,5-dimethylpyrazole (B48361) cation. The pyrazole ring itself can undergo cleavage, typically involving the scission of the N-N bond.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 200 | Molecular Ion |

| [M+H]⁺ | 201 | Protonated Molecular Ion |

| [C₇H₇]⁺ | 91 | Tropylium Ion (from benzylic cleavage) |

| [C₅H₇N₂]⁺ | 95 | 3,5-Dimethylpyrazolyl Cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as the C=C and C=N bonds of the pyrazole and phenyl rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (phenyl) | 3100-3000 |

| Aliphatic C-H Stretch (methyl, methylene) | 3000-2850 |

| C=C and C=N Stretch (pyrazole and phenyl rings) | 1600-1450 |

| C-H Bend (methyl, methylene) | 1470-1370 |

| Aromatic C-H Out-of-Plane Bend (phenyl) | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole and phenyl chromophores. The pyrazole ring typically exhibits a strong absorption band in the region of 210-230 nm. The phenyl group also shows characteristic absorptions in the UV region. The presence of these two chromophores in the molecule will result in a composite spectrum.

X-ray Crystallographic Analysis of this compound and Related Derivatives

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related N-substituted pyrazole derivatives provides valuable insights into its expected solid-state structure. X-ray crystallography of similar compounds reveals that the pyrazole ring is typically planar. The bond lengths and angles within the pyrazole ring are consistent with its aromatic character.

Investigation of Tautomeric Forms and Prototropic Rearrangements in N-Substituted Pyrazoles

Tautomerism is a form of isomerism that involves the migration of a proton, often between two nitrogen atoms in heterocyclic systems like pyrazole. In unsubstituted or N-H pyrazoles, a dynamic equilibrium exists between two tautomeric forms. However, in the case of this compound, the nitrogen atom at the 1-position is substituted with a phenylethyl group. This substitution effectively "locks" the structure into a single tautomeric form, as there is no mobile proton on the pyrazole ring nitrogens to facilitate prototropic rearrangement. Therefore, tautomerism is not a relevant structural consideration for this specific compound.

Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole

Quantum Chemical Calculations

Calculations of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Without dedicated research, any attempt to provide data tables and detailed findings for these specific computational analyses would be speculative and not grounded in scientific evidence. Future computational studies are required to elucidate the unique electronic and structural properties of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a virtual "microscope" to observe the atomic-level movements of a molecule over time. semanticscholar.org This methodology is invaluable for sampling the various three-dimensional arrangements, or conformations, that a molecule can adopt and for assessing their relative stability. ed.ac.uk For flexible molecules, such as those with rotatable bonds like the phenylethyl group in this compound, MD simulations can map out the conformational landscape and identify the most energetically favorable states.

In studies of other, different pyrazole (B372694) derivatives, MD simulations have been successfully employed to explore the stability of ligand conformations. nih.gov These simulations typically involve calculating parameters like the root mean square deviation (RMSD) to quantify structural changes over the simulation period. nih.gov However, no specific studies presenting MD simulation data, conformational ensembles, or stability analyses for this compound could be identified. Such an analysis would require dedicated computational experiments, the results of which have not been published.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict and analyze the non-covalent interactions between molecules. nih.gov These interactions, including hydrogen bonds, van der Waals forces, and π–π stacking, are fundamental to understanding the physical and chemical properties of a substance. nih.govnih.gov Methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are often used to quantify and visualize these intermolecular forces. researchgate.netnih.gov

For various pyrazole-containing systems, theoretical studies have been conducted to understand their intermolecular interactions. mdpi.com For instance, research on 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole revealed that its crystal structure is stabilized by prominent π–π interactions between molecules. nih.gov Similarly, analyses of other pyrazole derivatives have detailed the role of C−H···O and C–H···π intermolecular hydrogen bonds in their crystal packing. nih.gov

Despite the availability of these methods, a specific in silico analysis of the molecular interaction profile for this compound, excluding biological contexts, is absent from the current scientific record. A proper investigation would involve quantum chemical calculations to determine the nature and strength of its potential intermolecular interactions, such as those between the pyrazole and phenyl rings of adjacent molecules, but this research has not been made publicly available.

Structure Activity Relationship Sar Studies of 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole Analogues

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a targeted approach that leverages an understanding of the biological target and the mechanism of action to design molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process often begins by combining known bioactive components. For instance, researchers have successfully combined 3,5-dimethylpyrazole (B48361) and benzothiazole moieties to create novel compounds with specific biological activities. researchgate.net The synthesis of these rationally designed analogues employs a variety of established and innovative chemical reactions.

A common and versatile method for synthesizing the core pyrazole (B372694) structure is the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com For example, the reaction of pentane-2,4-dione with the appropriate hydrazine can yield the 3,5-dimethylpyrazole core. mdpi.com Modifications can be introduced by using substituted hydrazines or different dicarbonyl compounds.

Another widely used synthetic strategy is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene or alkyne. nih.govmdpi.com This method offers a high degree of flexibility for introducing various substituents onto the pyrazole ring. nih.gov The synthesis of pyrazole derivatives can also be achieved from other heterocyclic systems, highlighting the versatility of synthetic approaches. mdpi.com For instance, pyranones can be condensed with arylhydrazines to produce 5-substituted pyrazoles. nih.gov

The synthesis of specific analogues often involves multi-step sequences. A general approach to creating analogues with varied substituents at the C3 and C5 positions starts with the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. nih.govresearchgate.net This method allows for the flexible installation of different alkyl and aryl groups. nih.gov

Systematics of N1-Substituent Variation and its Influence on Molecular Properties

Research has shown that the nature of the N1-substituent can significantly impact biological activity. For example, in a series of 3,5-diaryl-Δ²-pyrazoline derivatives, replacing a hydrogen at the N1 position with a phenyl group was found to decrease anticancer activity, whereas an N-acetyl substitution showed promising results. tandfonline.com This highlights the sensitivity of the biological target to the steric and electronic properties of the N1-substituent.

Synthetic strategies have been developed to allow for the flexible and divergent introduction of various groups at the N1 position. researchgate.net One such strategy involves using a protecting group on the N1 nitrogen, which can later be removed and replaced with a variety of substituents. researchgate.net Functionalization of the N1-position is a critical step in optimizing the pharmacophore of pyrazole-based compounds. nih.gov For the this compound scaffold, modifying the phenylethyl group—for instance, by introducing substituents on the phenyl ring or altering the length of the ethyl linker—can profoundly influence its molecular properties and biological interactions.

Effects of Substitutions on the Pyrazole Ring (C3, C4, C5) on Molecular Recognition and Interactions

Substitutions on the carbon atoms of the pyrazole ring (C3, C4, and C5) directly influence the molecule's electronic distribution, steric profile, and potential for hydrogen bonding, thereby affecting molecular recognition by biological targets. mdpi.com The pyrazole ring itself is an electron-rich system, with the C4 position being particularly susceptible to electrophilic substitution, while the C3 and C5 positions are more prone to nucleophilic attack. nih.govnih.gov

The electronic nature of substituents at the C3 and C5 positions can determine the stability of different tautomeric forms of the pyrazole ring. mdpi.com Electron-donating groups, such as methyl (-CH₃), tend to favor the C3-tautomer, while electron-withdrawing groups often stabilize the C5-tautomer. mdpi.comnih.gov These tautomeric preferences can be crucial for the precise orientation of the molecule within a binding site. mdpi.com

In SAR studies of 4-arylazo-3,5-diamino-1H-pyrazoles, it was found that the position of a fluorine substituent on an aryl ring attached to the pyrazole core significantly impacted activity. nih.gov Furthermore, acetylation of the amino groups at the C3 and C5 positions resulted in a complete loss of activity, indicating that these groups are essential for molecular interaction, likely through hydrogen bonding. nih.gov

A flexible synthetic approach allows for the introduction of diverse functional groups at C3 and C5, enabling a thorough exploration of the SAR. nih.govresearchgate.net By placing a ligating side chain on a ring carbon like C3, rather than on a nitrogen atom, the unligated ring nitrogen remains available for hydrogen bonding, which can be a key interaction with a biological target. nih.gov

The following table summarizes the general effects of substitutions at different positions on the pyrazole ring based on established chemical principles.

| Position | Type of Substitution | General Effect on Molecular Properties |

| C3 | Electron-Donating Groups (e.g., -CH₃, -NH₂) | Increases electron density; can influence tautomeric equilibrium. mdpi.comnih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -COOH) | Decreases electron density; can influence tautomeric equilibrium. mdpi.comnih.gov | |

| C4 | Electrophilic Substitution (e.g., Halogenation) | Modifies the electronic landscape and steric profile of the ring's face. nih.gov |

| C5 | Electron-Donating Groups (e.g., -CH₃, -OH) | Increases electron density; can influence tautomeric equilibrium. mdpi.comnih.gov |

| Electron-Withdrawing Groups (e.g., -CF₃, -CN) | Decreases electron density; can influence tautomeric equilibrium. mdpi.comnih.gov |

Stereochemical Considerations and Enantioselective Synthesis in SAR Studies

Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and safety profiles. While this compound itself is not chiral, modifications to its structure, particularly on the N1-phenylethyl substituent or at other positions, can introduce chiral centers.

The development of enantioselective synthesis methods is crucial for accessing optically active pyrazole derivatives. researchgate.net Organocatalyzed asymmetric reactions have emerged as a powerful tool for constructing chiral pyrazoles. researchgate.net For example, the asymmetric Michael addition of 4-unsubstituted pyrazolin-5-ones to various Michael acceptors is an effective method for creating pyrazoles with a chiral group at the C4 position. researchgate.net The ability to synthesize specific enantiomers allows for a precise evaluation of how stereochemistry affects molecular recognition and biological function. This is a key component of modern SAR studies, moving beyond simple analogue synthesis to the controlled preparation of stereoisomers. rsc.org

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. journal-academia.com For pyrazole derivatives, QSAR studies have been instrumental in identifying key physicochemical descriptors that govern their activity and in predicting the potency of novel analogues. neuroquantology.comneuroquantology.com

The development of a QSAR model typically involves generating a dataset of pyrazole analogues with known biological activities, calculating a range of molecular descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. journal-academia.comneuroquantology.com For a series of pyrazole derivatives with anti-inflammatory activity, a QSAR analysis using 3D descriptors was performed, resulting in statistically significant models with good predictive ability. neuroquantology.comneuroquantology.com

The validity and predictive power of a QSAR model are assessed using various statistical metrics. Key parameters include the correlation coefficient (R²), which indicates the goodness of fit for the training set, and the cross-validated correlation coefficient (Q²), which measures the model's internal predictivity. journal-academia.comresearchgate.net External validation, using a test set of compounds not included in model generation, is also crucial. For example, a QSAR model for pyrazole derivatives as hypoglycemic agents achieved a high R² of 0.90 and Q² of 0.85. journal-academia.com

The insights gained from QSAR models can guide the rational design of new analogues. journal-academia.com By analyzing the model, researchers can identify which structural features, such as specific electronic or steric properties, are positively or negatively correlated with activity, allowing for the design of more potent compounds. nih.govnih.gov

The table below presents typical statistical parameters used to validate QSAR models for pyrazole derivatives.

| Statistical Parameter | Description | Typical Value Range for a Robust Model |

| N | Number of compounds in the dataset | Varies depending on the study |

| R² (Correlation Coefficient) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model (internal validation). | > 0.5 |

| F-value | A statistical test to assess the overall significance of the regression model. | High value with a low p-value |

| p-value | The probability of obtaining the observed results if there were no real effect. | < 0.05 |

| R²_test (External Validation) | The R² value for an external test set of compounds. | > 0.6 |

Advanced Chemical Applications of 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole and Pyrazole Derivatives

Integration into Fluorescent Probes and Dye Molecules

The structural versatility and photophysical properties of pyrazole (B372694) derivatives make them ideal scaffolds for the development of fluorescent probes and dyes. rsc.orgnih.gov These compounds are integral to chemosensors designed for detecting a variety of analytes, especially metal ions. rsc.orgnih.gov The design of these probes often combines the pyrazole core with other aromatic or heteroaromatic groups, creating specific binding sites for target ions. nih.gov

A common application is in the creation of "turn-on" fluorescent sensors, where the fluorescence intensity increases significantly upon binding to an analyte. This mechanism is often based on the inhibition of a photoinduced electron transfer (PET) process upon chelation with a metal ion. nih.gov For example, specific pyrazole-based sensors have been designed to selectively detect biologically important ions like Zn²⁺, Cd²⁺, and Fe³⁺. nih.govsemanticscholar.org One such sensor exhibited a 20-fold increase in fluorescence for Zn²⁺ compared to a 2.5-fold increase for Cd²⁺, demonstrating high selectivity. nih.govsemanticscholar.org Another pyrazole derivative showed a 30-fold fluorescence enhancement specifically for Fe³⁺ over Fe²⁺, with a very low limit of detection of 0.025 μM. nih.govsemanticscholar.org

The synthetic accessibility of pyrazoles allows for fine-tuning of their photophysical properties, making them suitable for applications in bioimaging, where good membrane permeability and biocompatibility are crucial. nih.gov

| Pyrazole Derivative Sensor | Target Analyte | Sensing Mechanism | Observed Fluorescence Change | Limit of Detection (LOD) | Reference |

| Pyrazole 8 (from Chalcone precursor) | Zn²⁺ | Chelation blocking PET | ~20x fold increase at λem 480 nm | Not specified | nih.govsemanticscholar.org |

| Pyrazole 9 (from Chalcone precursor) | Fe³⁺ | Chelation blocking PET | ~30x fold increase at λem 465 nm | 0.025 μM | nih.govsemanticscholar.org |

| Pyridine–pyrazole-based dye 20 | Fe³⁺ | Chemodosimeter | New absorption band at 340 nm | 57 nM | nih.gov |

| Pry-Flu | Ni²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Color change from colorless to orange-yellow | 1.87 x 10⁻⁸ M | rsc.org |

| Pry-R6G | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Color change from colorless to pink | 2.61 x 10⁻⁸ M | rsc.org |

Utilization as Ligands in Coordination and Organometallic Chemistry

In coordination and organometallic chemistry, pyrazole and its derivatives are widely used as N,N-donor ligands due to their ability to form stable complexes with a vast array of metal ions. researchgate.netresearchgate.net The pyrazole ring can coordinate to metals as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand, leading to structures with diverse topologies and nuclearities, from mononuclear complexes to polynuclear coordination polymers. researchgate.netresearchgate.net

The presence of substituents on the pyrazole ring allows for steric and electronic tuning of the ligand's properties, influencing the geometry and stability of the resulting metal complexes. researchgate.net For example, 3,5-dimethylpyrazole (B48361) is frequently used to create coordination compounds with transition metals like Co(II), Ni(II), and Cu(II). mdpi.comdnu.dp.ua These complexes are often stabilized by a network of non-covalent interactions, which is a key aspect of crystal engineering. mdpi.comworktribe.com The pyrazole-carboxylate mixed-ligand system has been particularly effective in constructing novel coordination polymers with specific dimensionalities and properties, such as two-dimensional sheets or three-dimensional frameworks. worktribe.com

| Pyrazole-Based Ligand | Metal Ion(s) | Resulting Structure Type | Key Feature | Reference |

| 3,5-dimethylpyrazole (Hdmpz) | Co(II) | Mononuclear complex: [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Formation of a supramolecular host cavity | mdpi.comconicet.gov.ar |

| 3,5-dimethyl-1H-pyrazole (DMPZ) | Cu(II) | Mononuclear complex: Cu(H₂O)(DMPZ)₂C₂O₄ | Square-pyramidal coordination environment | dnu.dp.ua |

| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | Co(II) | 2D and 3D Coordination Polymers | Structure depends on synthesis conditions | worktribe.com |

| para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid | Co(II), Cu(II) | Flexible Coordination Polymers | Formation of low-dimensional assemblies | worktribe.com |

| (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Cu(II), Zn(II), Cd(II), Pb(II) | Coordination complexes | Study of coordination behavior and binding properties | researchgate.net |

Development in Agrochemical Research

The pyrazole ring is a prominent scaffold in modern agrochemical research, forming the core of many commercially significant herbicides, insecticides, and fungicides. mdpi.comnih.gov The chemical design of these compounds leverages the stability and synthetic tractability of the pyrazole heterocycle. royal-chem.comorientjchem.org

In herbicide development, pyrazole derivatives have been designed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in plant biochemistry. acs.org The molecular design involves attaching a benzoyl scaffold to the pyrazole ring, which facilitates specific interactions within the enzyme's active site. Molecular docking studies have revealed that these compounds engage in hydrophobic π–π interactions with key phenylalanine residues (Phe360 and Phe403) of the HPPD enzyme, contributing to their inhibitory activity. acs.org By modifying the substituents on the pyrazole and benzoyl rings, researchers can optimize the compound's binding affinity and, consequently, its herbicidal profile while improving crop safety. acs.org The pyrazole structure is also central to several insecticides, such as cyantraniliprole (B1669382) and tebufenpyrad, and fungicides like furametpyr. mdpi.comnih.gov

| Agrochemical Class | Pyrazole-Containing Compound Example | Molecular Target/Interaction Focus | Reference |

| Herbicide | Benzoyl Pyrazole Derivatives | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors | acs.org |

| Herbicide | Topramezone (comparative) | HPPD inhibitor | acs.org |

| Insecticide | Cyantraniliprole | Ryanodine receptor modulator | mdpi.comnih.gov |

| Insecticide | Tebufenpyrad | Mitochondrial electron transport inhibitor (METI) | mdpi.comnih.gov |

| Fungicide | Furametpyr | Succinate dehydrogenase inhibitor (SDHI) | mdpi.comnih.gov |

Role in Supramolecular Chemistry and Material Science

The ability of pyrazole derivatives to engage in a variety of non-covalent interactions makes them valuable building blocks in supramolecular chemistry and material science. mdpi.com These interactions, including hydrogen bonding, π–π stacking, anion–π, and C–H···π contacts, are fundamental to the self-assembly of molecules into well-defined, higher-order structures. mdpi.comconicet.gov.ar

The crystal engineering of pyrazole-based coordination compounds often relies on controlling these weak interactions to direct the formation of specific architectures, such as layered assemblies or host-guest systems. mdpi.com For instance, complexes involving 3,5-dimethylpyrazole have been shown to form trimeric supramolecular cavities capable of encapsulating counter-ions, which provides additional stability to the crystal structure. mdpi.comconicet.gov.ar

In material science, pyrazole motifs have been incorporated into larger functional molecules to guide their self-assembly. BODIPY dyes extended with pyrazole-based units have been used to create supramolecular polymers. rsc.org The design of these monomers, featuring flexible linkers and benzamide (B126) groups, facilitates intramolecular hydrogen bonding, which influences the kinetic and thermodynamic pathways of the self-assembly process, leading to distinct aggregate structures (J-aggregates and H-aggregates). rsc.org

| Pyrazole Derivative System | Key Non-Covalent Interactions | Resulting Supramolecular Structure | Application/Significance | Reference |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | C–H···C, C–H···π interactions | Trimeric supramolecular host cavity | Enclathration of counter chloride ions | mdpi.com |

| Pyromellitic acid and pyrazoles | Proton transfer, hydrogen bonding | Supramolecular assemblies | Rational analysis of synthons | consensus.app |

| BODIPY-pyrazole conjugates | Intramolecular hydrogen bonding | J-aggregates and H-aggregates | Supramolecular polymerization, temperature sensing | rsc.org |

| Pyridine- and pyrazole-based Co(II)/Ni(II) compounds | Anion–π, π–π stacking, C–H···π | Layered assemblies | Stabilization of crystal structures | mdpi.comconicet.gov.ar |

Sensing Technologies and Sensor Development

Building on their utility as fluorescent probes, pyrazole derivatives are extensively used in the broader field of sensing technologies. They form the basis of chemosensors, which are molecules designed to selectively bind an analyte of interest and produce a measurable signal, such as a change in color (colorimetric) or fluorescence. rsc.orgnih.gov The modular design of pyrazoles, allowing for easy modification at multiple positions on the ring, is a significant advantage for tailoring the sensor's selectivity and sensitivity to a specific target. nih.gov

Pyrazole-based sensors have been successfully developed for the detection of various metal ions, including Ni²⁺, Al³⁺, Zn²⁺, and Fe³⁺. semanticscholar.orgrsc.org The sensing mechanism often involves a chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the sensor molecule restricts intramolecular rotations or blocks non-radiative decay pathways, leading to an enhanced fluorescent output. rsc.org For example, a sensor linking a pyrazole unit to a rhodamine B derivative (Pry-R6G) was used for the specific detection of Al³⁺, resulting in a distinct color change from colorless to pink and a "turn-on" fluorescent response. rsc.org These sensors are characterized by low detection limits, wide pH operating ranges, and short response times, making them practical for environmental and biological monitoring. rsc.orgrsc.org

| Sensor Name/Type | Target Analyte | Sensing Principle | Signal Output | Reference |

| Pry-Flu | Ni²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Colorimetric (colorless to orange-yellow) | rsc.org |

| Pry-R6G | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Colorimetric (colorless to pink) and Fluorescent | rsc.org |

| Pyrazole 8 | Zn²⁺ / Cd²⁺ | Chelation blocking Photoinduced Electron Transfer (PET) | "Turn-on" Fluorescence | nih.govsemanticscholar.org |

| Pyrazole 9 | Fe³⁺ / Fe²⁺ | Chelation blocking Photoinduced Electron Transfer (PET) | "Turn-on" Fluorescence | nih.govsemanticscholar.org |

| Pyrazoline derivatives | Hg²⁺ | Chelation | Not specified | nih.gov |

Future Directions and Emerging Research Avenues for 3,5 Dimethyl 1 2 Phenylethyl 1h Pyrazole

Exploration of Green Chemistry Principles in Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize hazardous reagents and solvents, generating significant chemical waste. The future of synthesizing 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes. nih.govbenthamdirect.com Research in this area is expected to focus on several key strategies that are atom-economical, energy-efficient, and utilize renewable resources. nih.gov

Future synthetic routes are likely to move away from conventional heating and lengthy reaction times, instead embracing energy-efficient techniques. nih.gov Microwave-assisted and ultrasound-assisted syntheses, for instance, have already shown promise in accelerating the formation of pyrazole scaffolds, often leading to higher yields in shorter timeframes. nih.govresearchgate.net Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water and ethanol (B145695) will be a critical area of investigation. nih.govresearchgate.net

The role of catalysis is also paramount in the green synthesis of pyrazoles. The exploration of recyclable catalysts, including magnetic nanoparticles and biodegradable composites, will be a significant research focus. nih.govnih.gov These catalysts not only enhance reaction efficiency but also simplify product purification and reduce waste. nih.gov One-pot, multicomponent reactions are another promising avenue, as they streamline synthetic processes by combining multiple steps into a single operation, thereby reducing energy consumption and waste generation. researchgate.net

| Green Chemistry Approach | Description | Potential Benefits for Pyrazole Synthesis |

| Microwave/Ultrasound Assistance | Utilization of microwave or ultrasonic irradiation to accelerate reaction rates. nih.gov | Reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.net |

| Green Solvents/Solvent-Free Conditions | Employing environmentally benign solvents like water or ethanol, or conducting reactions without a solvent. nih.govresearchgate.net | Minimized use of toxic and volatile organic compounds, leading to a safer and more sustainable process. benthamdirect.com |

| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles. nih.govnih.gov | Reduced catalyst waste and cost, contributing to a more economical and environmentally friendly synthesis. nih.gov |

| Multicomponent Reactions | Designing synthetic pathways where multiple reactants are combined in a single step to form the final product. researchgate.net | Increased efficiency, reduced number of purification steps, and minimized waste generation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of properties for novel compounds, including derivatives of this compound. These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of new molecules with desired functionalities. researchgate.net

One of the key applications of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of a compound based on its chemical structure, allowing for the virtual screening of large libraries of potential derivatives of this compound. This approach can significantly reduce the time and cost associated with experimental screening. researchgate.net For instance, 2D-QSAR models have been successfully used to predict the anti-cancer activity of synthesized pyrazole derivatives. nih.gov

Furthermore, AI and ML can be employed in de novo drug design, where algorithms generate novel molecular structures with optimized properties. By providing a set of desired characteristics, researchers can use these tools to design new pyrazole derivatives with enhanced efficacy and safety profiles. This has been demonstrated in the design of pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Deep learning models, in conjunction with molecular docking, can be used to screen vast virtual libraries and identify promising candidates for synthesis and further testing. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| QSAR Modeling | Developing mathematical models to predict the biological activity of a compound based on its structural features. nih.gov | Enables the rapid prediction of the potential therapeutic activities of novel derivatives without the need for immediate synthesis and testing. |

| De Novo Design | Using algorithms to generate new molecular structures with desired properties. | Facilitates the creation of entirely new pyrazole-based compounds with optimized characteristics for specific biological targets. |

| Virtual Screening | Computationally screening large libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov | Allows for the efficient identification of promising derivatives from a vast chemical space, prioritizing them for synthesis and experimental evaluation. nih.gov |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net | Helps in the early identification of potential liabilities, reducing the likelihood of late-stage failures in drug development. researchgate.net |

Discovery of Novel Reactivity and Transformation Pathways

The pyrazole scaffold is a versatile building block in organic synthesis due to its unique electronic properties and multiple reactive sites. nih.gov Future research on this compound will likely focus on uncovering novel reactivity and transformation pathways, leading to the synthesis of more complex and functionally diverse molecules. The electron-rich nature of the pyrazole ring allows it to participate in a variety of chemical reactions. nih.gov

One area of exploration will be the further functionalization of the pyrazole core. The acidic and basic properties of the pyrazole ring, along with its nucleophilic and electrophilic centers, provide ample opportunities for a wide range of chemical modifications. nih.gov For example, the development of new methods for C-H activation and cross-coupling reactions on the pyrazole ring could open up new avenues for creating novel derivatives with tailored properties.

Another exciting direction is the use of this compound as a precursor for the synthesis of fused heterocyclic systems. Pyrazoles are known to be excellent starting materials for the preparation of condensed heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov The discovery of new cyclization reactions involving the pyrazole ring could lead to the creation of novel polycyclic structures with interesting biological and material properties. Additionally, exploring the reactivity of vinylpyrazoles in cycloaddition and transition-metal-catalyzed reactions could unveil new synthetic possibilities. mdpi.com The transformation of existing functional groups on the pyrazole ring, such as the conversion of pyrazole-4-carbonitriles to other derivatives, also represents a promising area of research. researchgate.net

| Reaction Type | Description | Potential Outcome for this compound |

| C-H Activation | The selective functionalization of carbon-hydrogen bonds on the pyrazole ring. | Allows for the direct introduction of new functional groups, providing a more efficient route to novel derivatives. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. | Enables the coupling of the pyrazole core with other molecular fragments, leading to the synthesis of complex molecules. |

| Cyclization Reactions | Formation of new rings by intramolecular or intermolecular reactions involving the pyrazole scaffold. nih.gov | Leads to the creation of fused heterocyclic systems with potentially unique biological activities and material properties. nih.gov |

| Functional Group Interconversion | Transformation of one functional group into another on the pyrazole ring. researchgate.net | Provides access to a wider range of pyrazole derivatives with diverse chemical properties. |

Cross-Disciplinary Research with Advanced Materials and Nanoscience

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in advanced materials and nanoscience. mdpi.com Future research will likely see a greater convergence of pyrazole chemistry with these fields, leading to the development of novel functional materials. researchgate.net

In the realm of materials science, pyrazole-containing compounds are being explored for their potential as donor-acceptor chromophores, which have applications in non-linear optics and electrochemical sensing. mdpi.com The specific substituents on the pyrazole ring of this compound could be tailored to fine-tune its electronic and optical properties for these applications. The ability of pyrazoles to form stable complexes with metal ions also opens up possibilities for their use in catalysis and as building blocks for metal-organic frameworks (MOFs). nih.gov

Nanoscience offers another exciting frontier for pyrazole research. The incorporation of this compound into nanomaterials, such as nanoparticles or thin films, could lead to the development of new sensors, electronic devices, and drug delivery systems. researchgate.net For instance, pyrazole derivatives could be used to functionalize the surface of nanoparticles, imparting specific recognition capabilities or enhancing their stability. The study of how these molecules self-assemble on surfaces could also lead to the creation of ordered nanostructures with unique properties.

| Research Area | Potential Application | Relevance of this compound |

| Non-Linear Optics | Development of materials for optical switching and frequency conversion. | The pyrazole core can be part of a donor-acceptor system, and its properties can be tuned by substituents. mdpi.com |

| Electrochemical Sensing | Creation of sensors for the detection of specific analytes. | The electronic properties of the pyrazole ring can be exploited for sensing applications. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Design of porous materials for gas storage, separation, and catalysis. | The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form the nodes of MOFs. nih.gov |

| Functionalized Nanoparticles | Development of nanoparticles with tailored surface properties for applications in medicine and electronics. researchgate.net | The pyrazole moiety can be used as a ligand to stabilize nanoparticles or to introduce specific functionalities. |

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole and its derivatives?

The compound is typically synthesized via condensation reactions between substituted arylhydrazines and β-diketonates. For example, reacting 2-phenylethylhydrazine with acetylacetone (pentane-2,4-dione) under reflux in ethanol yields the pyrazole core. Optimization of reaction time, temperature, and stoichiometry is critical to achieving high purity. Post-synthetic modifications, such as introducing nitro or boronate groups, can be performed using cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns and purity. For example, methyl protons at positions 3 and 5 appear as singlets near δ 2.2–2.5 ppm.

- X-ray crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in crystal packing). Software like SHELXL (for refinement) and Mercury (for visualization) are standard tools .

- IR spectroscopy : Key peaks include C=N stretching (~1600 cm) and N-H bending (~3300 cm) .

Q. How can researchers validate the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Melting point analysis (e.g., 373–375 K for the nitro derivative) and elemental analysis (C, H, N) provide complementary validation. Cross-referencing experimental data with NIST Chemistry WebBook entries ensures accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict molecular geometry, electronic properties, and vibrational frequencies. Discrepancies in bond lengths or angles (e.g., C-N vs. C-C) may arise from crystal packing effects, which can be modeled using molecular dynamics simulations. Software like Gaussian or ORCA facilitates these analyses, while Mercury visualizes packing interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole derivatives?

- Systematic substitution : Introduce functional groups (e.g., nitro, halogen, boronate) at specific positions and evaluate biological activity (e.g., enzyme inhibition).

- Crystallographic studies : Correlate substituent-induced conformational changes (e.g., dihedral angles between pyrazole and phenyl rings) with activity. For example, a 31.38° dihedral angle in the nitro derivative may reduce steric hindrance for target binding .

- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Q. How do intermolecular interactions in crystal structures influence material properties?

π-π stacking (e.g., centroid separations of 3.865 Å in nitro derivatives) and hydrogen bonding (e.g., C-H···O) dictate solubility, melting points, and mechanical stability. Mercury software can quantify these interactions and predict morphologies. For biological applications, such interactions may mimic binding to aromatic residues in enzymes .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ) to proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during binding.

- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., CDK9 inhibition). Experimental validation via X-ray co-crystallography is critical .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.